molecular formula C8H8BrNO2 B1453084 Methyl 2-(5-bromopyridin-2-YL)acetate CAS No. 917023-06-4

Methyl 2-(5-bromopyridin-2-YL)acetate

Cat. No. B1453084
M. Wt: 230.06 g/mol
InChI Key: NIAATLPQSKGUBG-UHFFFAOYSA-N
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Description

“Methyl 2-(5-bromopyridin-2-YL)acetate” is a chemical compound with the CAS Number: 917023-06-4 . It has a molecular weight of 230.06 . The IUPAC name for this compound is methyl (5-bromo-2-pyridinyl)acetate . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 2-(5-bromopyridin-2-YL)acetate” is 1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-(5-bromopyridin-2-YL)acetate” appears as a white to yellow to brown solid or liquid . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.11 , indicating its lipophilicity. Its water solubility is 1.15 mg/ml .

Scientific Research Applications

Synthesis Methodologies

  • Efficient Large-Scale Synthesis : Methyl 2-(5-bromopyridin-2-yl)acetate is used in the synthesis of various compounds. For example, an efficient methodology for large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed. This method utilizes 5-bromo-2-chloropyridine for high-yielding routes to these compounds, highlighting its utility in large-scale synthesis (Morgentin et al., 2009).

  • Application in Crystal Structure Studies : It's used in crystal structure studies, such as in the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, demonstrating its role in the field of crystallography (Lee, Ryu, & Junseong Lee, 2017).

Chemical Reactions and Properties

  • Grignard Reaction : The compound plays a role in the Grignard reaction, an important process in organic chemistry. For instance, it's involved in the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, showcasing its relevance in organic experiment designs and drug intermediate synthesis (Min, 2015).

  • Bromination Studies : It is significant in bromination studies, such as the formation of 1-methyl-3,5,6-tribromopyridone-2 by bromination of 1-methyl-6-bromopyridone-2, which aids in understanding the mechanisms of bromine atom positioning in chemical structures (Wibaut & Wagtendonk, 2010).

Novel Compound Synthesis

  • Catalytic Applications : It's used in the synthesis of novel compounds, such as in electrochemical homocoupling catalyzed by nickel complexes, illustrating its role in developing new chemical compounds and processes (França et al., 2002).

  • Palladium-Catalyzed Reactions : Utilized in palladium-catalyzed reactions to synthesize novel pyridine derivatives, it showcases the compound's utility in creating new molecules with potential applications in various fields, including materials science and pharmaceuticals (Ahmad et al., 2017).

Safety And Hazards

“Methyl 2-(5-bromopyridin-2-YL)acetate” is associated with hazard statements H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with it are P261-P305+P351+P338 , suggesting measures to prevent or respond to exposure.

properties

IUPAC Name

methyl 2-(5-bromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAATLPQSKGUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-bromopyridin-2-YL)acetate

Synthesis routes and methods I

Procedure details

Key building block 2-(5-bromo-pyridin-2-yl)-5-chloro-pentanoic acid (XII) can be prepared according to Scheme 8. Starting with commercially available 5-bromo-2-iodo-pyridine (XXXV), copper-catalyzed reaction with malonic acid diethyl ester furnishes 2-(5-bromo-pyridin-2-yl)-malonic acid diethyl ester (XXXVI). Hydrolysis and decarboxylation under basic conditions gives (5-bromo-pyridin-2-yl)-acetic acid (XXXVII), which subsequently can undergo nucleophilic acyl substitution with thionyl chloride in methanol to provide (5-bromo-pyridin-2-yl)-acetic acid methyl ester (XXXVIII). Deprotonation of XXXVIII with strong base followed by alkylation with 1-bromo-3-chloropropane gives 2-(5-bromo-pyridin-2-yl)-5-chloro-pentanoic acid methyl ester (XXXIX), which can then be hydrolyzed under aqueous basic conditions to furnish key building block 2-(5-bromo-pyridin-2-yl)-5-chloro-pentanoic acid (XII).
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Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (10 mL) was added to a solution of 5-(5-bromo-1H-2-pyridinylidene)-2,2-dimethyl-[1,3]dioxane-4,6-dione (Example 44-(1); 4.53 g, 15.09 mmol) in dioxane (20 mL), and the mixture was stirred at 100° C. for one hour. After cooling, the reaction mixture was concentrated. The residue was dissolved in methanol (20 mL) and toluene (20 mL). Trimethylsilyldiazomethane (2 M solution in diethyl ether, 25 mL) was added, and the mixture was stirred at room temperature for 30 minutes. Acetic acid was added to the reaction mixture to terminate the reaction. Then, the mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane:ethyl acetate=100:0 to 30:70, 40 minutes) to give the target compound as a colorless oil (2.50 g, 72%).
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72%

Synthesis routes and methods III

Procedure details

2-(5-Bromopyridin-2-yl)acetic acid hydrochloride (example 42e) (2.34 g, 9.3 mmol) was dissolved in MeOH (18 mL) and conc. H2SO4 (1.5 mL). The mixture was stirred at 80° C. overnight. The solvent was removed under reduced pressure and the mixture was treated with sat. NaHCO3 then extracted with EtOAc, washed with brine, dried over MgSO4, filtered and evaporated to give methyl 2-(5-bromopyridin-2-yl)acetate as a yellow oil (1.97 g, 92%). 1H NMR (400 MHz, dMSO): δ 3.60 (s, 3H), 3.83 (s, 2H), 7.34-36 (d, 1H), 7.99-8.02 (dd, 1H), 8.60-8.61 (d, 1H); MS+H (230, 231).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HB Jalani, D Lee, JY Lee… - Journal of Heterocyclic …, 2023 - Wiley Online Library
We have described a simple and robust one‐pot synthesis of 1,3‐disubstitued‐indolizines from 2‐(pyridin‐2‐yl)acetate, DMF‐DMA and α‐halomethylenes without using metal/catalyst/…
Number of citations: 1 onlinelibrary.wiley.com
CJ Lu, X Yu, YT Chen, QB Song… - Organic Chemistry …, 2020 - pubs.rsc.org
A novel and versatile approach to construct substituted indolizines through copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes has been …
Number of citations: 20 pubs.rsc.org
CE Brocklehurst, G Koch, S Rothe-Pöllet… - Synlett, 2017 - thieme-connect.com
The paper demonstrates a safe method in which highly unstable O-mesitylsulfonylhydroxylamine (MSH) can be prepared and consumed in continuous flow. MSH was prepared in situ …
Number of citations: 7 www.thieme-connect.com

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